Literature review on 1-(4-Nitrophenyl)cyclobutanecarboxylic acid
Literature review on 1-(4-Nitrophenyl)cyclobutanecarboxylic acid
An In-Depth Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Although not extensively described in dedicated literature, its structure combines two key pharmacophoric elements: a conformationally rigid cyclobutane ring and an electronically distinct 4-nitrophenyl group. This guide outlines a plausible synthetic route, details its predicted physicochemical and spectroscopic properties, and explores its potential as a versatile building block for the development of novel therapeutics. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: A Molecule of Strategic Importance
1-(4-Nitrophenyl)cyclobutanecarboxylic acid is an organic compound that merges a compact, strained carbocyclic system with an aromatic nitro moiety. While specific research on this exact molecule is sparse, its constituent parts are well-established building blocks in the design of bioactive compounds.
The Cyclobutane Moiety: More Than Just a Square
The cyclobutane ring, once considered an exotic and synthetically challenging motif, is now increasingly utilized in medicinal chemistry.[1] Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold offers a unique puckered conformation.[2] This inherent rigidity can be a significant advantage in drug design for several reasons:
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Conformational Restriction: By locking a part of a molecule into a more defined shape, the cyclobutane ring can lead to higher binding affinity and selectivity for a biological target.[3]
-
Improved Pharmacokinetic Profile: The replacement of more metabolically labile groups with a stable cyclobutane ring can enhance a drug candidate's metabolic stability.[1]
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Novelty and Patentability: The use of cyclobutane scaffolds can lead to novel chemical entities with unique properties, providing a pathway to new intellectual property.
-
Vectorial Orientation: The three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can be crucial for optimal interaction with a protein's binding pocket.[1]
The 4-Nitrophenyl Group: A Versatile Pharmacophore
The 4-nitrophenyl group is a common feature in a wide range of biologically active molecules. Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. In the context of 1-(4-nitrophenyl)cyclobutanecarboxylic acid, this group serves two primary purposes:
-
Modulation of Physicochemical Properties: The nitro group impacts the acidity of the carboxylic acid and the overall polarity of the molecule, which in turn affects its solubility, membrane permeability, and binding interactions.
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A Synthetic Handle: The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization. This allows for the creation of a library of analogues with diverse functionalities, a common strategy in lead optimization.
Nitro compounds themselves have demonstrated a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[4][5]
Proposed Synthesis and Mechanism
A plausible route starts from 4-nitrophenylacetonitrile. The benzylic proton is sufficiently acidic to be removed by a strong base, and the resulting carbanion can then be reacted with 1,3-dibromopropane in a tandem alkylation-cyclization reaction. The resulting nitrile can then be hydrolyzed to the desired carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Cyano-1-(4-nitrophenyl)cyclobutane
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyano-1-(4-nitrophenyl)cyclobutane.
Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclobutanecarboxylic acid
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To a solution of 1-cyano-1-(4-nitrophenyl)cyclobutane in a mixture of ethanol and water, add an excess of sodium hydroxide (NaOH).
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Heat the mixture to reflux and maintain the temperature until the reaction is complete (as monitored by TLC), which may take several hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid (HCl) at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(4-Nitrophenyl)cyclobutanecarboxylic acid.
Causality Behind Experimental Choices:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the active methylene group of the nitrile. DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the carbanion.
-
Two-Step Alkylation: The reaction with 1,3-dibromopropane proceeds in two steps: an initial intermolecular SN2 reaction followed by an intramolecular cyclization.
-
Hydrolysis Conditions: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The harsh conditions (heat and strong base) are necessary to drive the reaction to completion.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid. These values are estimated based on computational models and data from structurally related compounds, such as its 4-chloro and 4-methyl analogues.[8][9]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | Expected to be a crystalline solid |
| pKa | Estimated to be around 4.0-4.5 |
| LogP (Octanol/Water) | Estimated to be in the range of 2.0-2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
The identity and purity of synthesized 1-(4-Nitrophenyl)cyclobutanecarboxylic acid would be confirmed using standard spectroscopic techniques. The expected key signals are outlined below:
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¹H NMR:
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Aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (approximately 7.5-8.3 ppm).
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The methylene protons of the cyclobutane ring would likely show complex multiplets in the range of 2.0-3.0 ppm.
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The carboxylic acid proton would be a broad singlet, typically above 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid would be observed around 175-180 ppm.
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Aromatic carbons would appear in the 120-150 ppm range.
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The quaternary carbon of the cyclobutane ring attached to the phenyl group would be in the 45-55 ppm range.
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The methylene carbons of the cyclobutane ring would be found in the 20-35 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
Characteristic N-O stretching bands for the nitro group at approximately 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 221.
-
Fragmentation patterns would likely include the loss of the carboxyl group (-45) and potentially cleavage of the cyclobutane ring.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
1-(4-Nitrophenyl)cyclobutanecarboxylic acid is a promising scaffold for the development of new chemical entities. Its utility stems from the combination of a rigid cyclobutane core and a synthetically versatile nitrophenyl group.
A Scaffold for New Therapeutics
The structure can be envisioned as a starting point for creating libraries of compounds for screening against various biological targets. The carboxylic acid can be converted to amides, esters, or other functional groups, while the nitro group can be reduced and further functionalized.
Caption: Role as a versatile scaffold in drug discovery.
Bioisosteric Replacement and Property Modulation
In drug design, replacing a flexible chain or a larger ring system with a cyclobutane can be a powerful strategy to improve a compound's properties.[3] For instance, a gem-dimethyl group, often used to block metabolic oxidation, could be replaced by the spiro-cyclobutane to achieve a similar effect with a different spatial arrangement. The 4-nitrophenyl group can serve as a bioisostere for other planar aromatic systems, offering a different electronic profile.
Conclusion
1-(4-Nitrophenyl)cyclobutanecarboxylic acid represents a valuable, yet underexplored, chemical entity for medicinal chemistry and drug discovery. The convergence of the conformationally constraining cyclobutane ring and the synthetically versatile 4-nitrophenyl group makes it an attractive starting point for the synthesis of novel, biologically active compounds. The proposed synthetic route, based on well-established chemical principles, offers a practical approach to accessing this molecule. Further investigation into its synthesis and biological evaluation is warranted to fully unlock its potential in the development of next-generation therapeutics.
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